molecular formula C17H15NO3 B8530885 3-Phenyl-5,7-dimethoxyquinoline-2(1H)-one

3-Phenyl-5,7-dimethoxyquinoline-2(1H)-one

Cat. No.: B8530885
M. Wt: 281.30 g/mol
InChI Key: ZWLSXHYTGYVCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5,7-dimethoxyquinoline-2(1H)-one is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

5,7-dimethoxy-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C17H15NO3/c1-20-12-8-15-14(16(9-12)21-2)10-13(17(19)18-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)

InChI Key

ZWLSXHYTGYVCSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C(=O)N2)C3=CC=CC=C3)C(=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.52 g (9.9 mmol) of 3,5-dimethoxyaniline and 2.30 g (12 mmol, 1.2 eq) of ethyl (α-formylphenylacetate are mixed together in a round-bottomed flask under a nitrogen atmosphere. The medium is stirred for 1 h at room temperature. A solution of trimethylsilyl polyphosphate (PPSE), freshly prepared from 4.56 g (0.03 mol) of P2O5, 10.9 ml (0.17 mol) of hexamethyldisiloxane and 50 ml of 1,2-dichloroethane, is added. The final mixture is maintained at 100° C. for 2 h. The heating is stopped and ice is then added to the reaction mixture. This mixture is then neutralized by addition of saturated sodium hydrogen carbonate solution (portionwise addition, exothermic reaction). The product is extracted with dichloromethane (large amount to be used). The organic phase is dried over MgSO4 and then evaporated under reduced pressure. The residue is taken up in ethyl acetate, which causes precipitation of the desired compound. The final product is isolated by filtration through a sinter funnel. After partial concentration of the filtrate, the final product reprecipitates. The solid is reisolated by filtration, this operation being repeated several times. Compound 34 (444 mg) is obtained in a yield of 16%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
α-formylphenylacetate
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
4.56 g
Type
reactant
Reaction Step Two
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
16%

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